3-Bromo-7-methylimidazo[1,2-b]pyridazine
Description
3-Bromo-7-methylimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The bromine atom at position 3 and methyl group at position 7 distinguish it from other derivatives in this class. Its synthetic accessibility, particularly via transition-metal-catalyzed cross-coupling reactions, makes it a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-7-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-4-6(8)11(7)10-3-5/h2-4H,1H3 |
InChI Key |
LKGUMTIJBQMAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2N=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Position 3 Bromination : Bromine at C3 (as in 3-Bromo-7-methylimidazo[1,2-b]pyridazine) enhances reactivity for further functionalization, such as C6 amination . This contrasts with nitro or chloro groups at C3 in other derivatives, which prioritize hydrogen bonding (e.g., AChE inhibition in 5c) .
- Methyl vs. Bulky Substituents : The methyl group at C7 in the target compound offers steric neutrality compared to bulkier groups like piperazine (5h) or trifluoromethyl (CF₃), which may improve membrane permeability or target selectivity .
Acetylcholinesterase (AChE) Inhibition
- 3-Nitro Derivatives (5c, 5h): Exhibit potent AChE inhibition (IC₅₀: 40–50 nM) due to nitro and amino groups enabling hydrogen bonding with the enzyme’s catalytic site .
Kinase Inhibition
- Indazole-Substituted Derivatives: Compounds with indazole groups at C3 (e.g., TAK1 inhibitors) show kinase selectivity dependent on substituent size and electronics .
- IKKβ Inhibitors : Optimized derivatives with substitutions at C3 and C6 demonstrate high kinase selectivity, suggesting that the C7 methyl group in the target compound might shift target preference .
Antiproliferative and Anthelmintic Effects
- Anti-Proliferative Activity: Substituted imidazo[1,2-b]pyridazines (e.g., 5c, 5h) induce G0/G1 cell cycle arrest and mitochondrial stress .
- Anthelmintic Activity : 2-Phenyl derivatives show LD₉₉ values of 30 nM against Haemonchus contortus, outperforming ivermectin . The absence of a phenyl group in the target compound suggests divergent applications.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 3-Nitro-6-piperidine (5c) | 2-Phenylimidazo[1,2-b]pyridazine |
|---|---|---|---|
| Molecular Weight | 241.04 g/mol | ~300 g/mol | 210.23 g/mol |
| LogP (Predicted) | ~2.3 (moderate lipophilicity) | ~1.8 | ~3.5 |
| Solubility | Moderate (DMSO-soluble) | Low | Low |
| Blood-Brain Barrier (BBB) Penetration | Likely (methyl group enhances permeability) | Unlikely (polar nitro group) | Unlikely (bulky phenyl) |
Key Insights :
Preparation Methods
Lewis Acid-Mediated Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between 3-bromo-1,2,4,5-tetrazine (1 ) and silyl-enol ethers provides a regioselective pathway to 3-bromo-4-substituted pyridazines, which serve as precursors for further functionalization . Using BF<sub>3</sub>·OEt<sub>2</sub> as a Lewis acid in CH<sub>2</sub>Cl<sub>2</sub>, the reaction proceeds at 0–25°C within 10 minutes, avoiding prolonged heating (Scheme 1).
Scheme 1 :
This method achieves 82–93% yields on scales up to 500 mg, demonstrating scalability . The bromine atom remains intact during the reaction, enabling downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). For 3-Bromo-7-methylimidazo[1,2-b]pyridazine, subsequent functionalization of the pyridazine intermediate with methyl groups via alkylation or palladium-catalyzed coupling is required.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) and Suzuki-Miyaura Cross-Coupling
A modular approach involves synthesizing 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 ) as a key intermediate . Treatment with amines via S<sub>N</sub>Ar at 150°C in n-propanol introduces substituents at the C6 position, while Suzuki-Miyaura cross-coupling modifies the C3 bromine (Scheme 2).
Scheme 2 :
Optimal conditions use Pd catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) with K<sub>2</sub>CO<sub>3</sub> in acetonitrile/water (3:1). Methyl groups are introduced using methylboronic acids, though yields depend on steric and electronic factors .
Cyclization of Pyrrole and Pyridazine Precursors
Cyclization strategies leverage formamidine acetate and hydrazine derivatives to construct the imidazo[1,2-b]pyridazine core. For example, reacting 1-aminopyrrole derivatives with brominated ketones under acidic conditions forms the bicyclic structure . A representative procedure involves:
-
Condensation of 4-methylpyrrole-2-carboxaldehyde with bromoacetone.
-
Cyclodehydration using POCl<sub>3</sub> or PCl<sub>5</sub> to form the imidazole ring.
-
Bromination at C3 using NBS (N-bromosuccinimide) in CCl<sub>4</sub> .
This method requires careful temperature control (0–5°C during bromination) to prevent overhalogenation .
Ultrasound-Assisted Synthesis
Adapting methods from imidazo[1,2-a]pyridine synthesis, ultrasound irradiation (40–45°C) accelerates the reaction between 2-aminopyridazine and α-bromoketones in the presence of [BMIM]BF<sub>4</sub> (ionic liquid catalyst) . Post-treatment with K<sub>2</sub>CO<sub>3</sub> enhances yields (82% ) by neutralizing HBr byproducts.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization
-
iEDDA Mechanism : BF<sub>3</sub>·OEt<sub>2</sub> activates the tetrazine for [4+2] cycloaddition with the silyl-enol ether, followed by rearomatization to yield the pyridazine .
-
S<sub>N</sub>Ar Reactivity : The C6 chloro group in 2 is highly electrophilic, facilitating displacement by amines without affecting the C3 bromine .
-
Bromination Selectivity : NBS preferentially brominates the imidazole ring at C3 due to electron-rich character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
